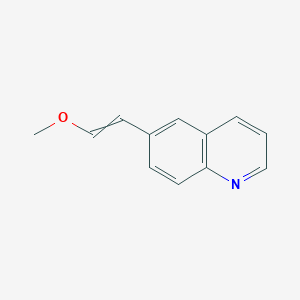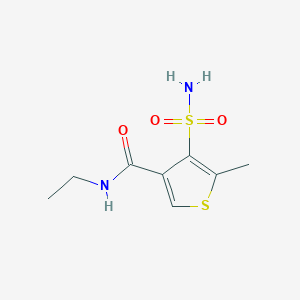![molecular formula C18H24N2O6S2 B12588113 3'-O-Acetyl-5-[3-(tert-butyldisulfanyl)prop-1-yn-1-yl]-2'-deoxyuridine CAS No. 647852-38-8](/img/structure/B12588113.png)
3'-O-Acetyl-5-[3-(tert-butyldisulfanyl)prop-1-yn-1-yl]-2'-deoxyuridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-O-Acetyl-5-[3-(tert-butyldisulfanyl)prop-1-yn-1-yl]-2’-deoxyuridine is a synthetic nucleoside analog This compound is characterized by the presence of an acetyl group at the 3’ position, a tert-butyldisulfanyl group attached to a prop-1-yn-1-yl chain at the 5’ position, and a deoxyuridine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Acetyl-5-[3-(tert-butyldisulfanyl)prop-1-yn-1-yl]-2’-deoxyuridine typically involves multiple steps:
Starting Material: The synthesis begins with commercially available 2’-deoxyuridine.
Acetylation: The 3’-hydroxyl group of 2’-deoxyuridine is acetylated using acetic anhydride in the presence of a base such as pyridine.
Introduction of the Prop-1-yn-1-yl Chain: The 5’ position is modified by introducing a prop-1-yn-1-yl chain through a Sonogashira coupling reaction. This involves the use of a palladium catalyst and a copper co-catalyst.
Disulfide Formation: The tert-butyldisulfanyl group is introduced by reacting the alkyne with tert-butyl disulfide in the presence of a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3’-O-Acetyl-5-[3-(tert-butyldisulfanyl)prop-1-yn-1-yl]-2’-deoxyuridine can undergo various types of chemical reactions:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: DTT or TCEP are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various nucleoside analogs with different functional groups at the 3’ position.
Scientific Research Applications
3’-O-Acetyl-5-[3-(tert-butyldisulfanyl)prop-1-yn-1-yl]-2’-deoxyuridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in modifying nucleic acids and influencing biological processes.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3’-O-Acetyl-5-[3-(tert-butyldisulfanyl)prop-1-yn-1-yl]-2’-deoxyuridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The disulfide bond may also play a role in redox reactions within the cell, potentially affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyuridine: The parent compound without the acetyl and disulfanyl modifications.
5-Iodo-2’-deoxyuridine: A nucleoside analog with an iodine atom at the 5’ position.
3’-Azido-3’-deoxythymidine (AZT): A nucleoside analog used as an antiretroviral medication.
Uniqueness
3’-O-Acetyl-5-[3-(tert-butyldisulfanyl)prop-1-yn-1-yl]-2’-deoxyuridine is unique due to the presence of both the acetyl and disulfanyl groups, which confer distinct chemical and biological properties. These modifications can influence the compound’s reactivity, stability, and interactions with biological molecules, making it a valuable tool in various research applications.
Properties
CAS No. |
647852-38-8 |
|---|---|
Molecular Formula |
C18H24N2O6S2 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-[5-[3-(tert-butyldisulfanyl)prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-2-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C18H24N2O6S2/c1-11(22)25-13-8-15(26-14(13)10-21)20-9-12(16(23)19-17(20)24)6-5-7-27-28-18(2,3)4/h9,13-15,21H,7-8,10H2,1-4H3,(H,19,23,24)/t13-,14+,15+/m0/s1 |
InChI Key |
SZVWSNZJZQYYQF-RRFJBIMHSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C#CCSSC(C)(C)C |
Canonical SMILES |
CC(=O)OC1CC(OC1CO)N2C=C(C(=O)NC2=O)C#CCSSC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Hexanol, 2-[(phenylamino)oxy]-, (2R)-](/img/structure/B12588036.png)

![2,2'-[Decane-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B12588050.png)
propanedinitrile](/img/structure/B12588053.png)
![3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12588067.png)

![2-[3-(4-Phenylpiperazin-1-yl)propyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B12588078.png)
![Trichloro{2-[3-(2-chloropropan-2-yl)phenyl]propyl}silane](/img/structure/B12588080.png)

![4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine](/img/structure/B12588102.png)



